2-Fluoro-5-nitrobenzoic acid

Description

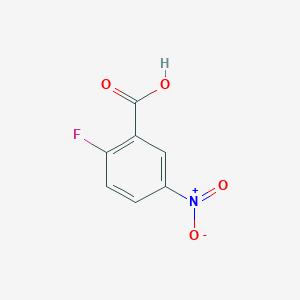

2-Fluoro-5-nitrobenzoic acid (2F5NB, CAS 7304-32-7) is a fluorinated nitrobenzoic acid derivative with a molecular formula of C₇H₄FNO₄ (MW: 185.11 g/mol). It features a fluorine atom at the 2-position and a nitro group at the 5-position of the benzoic acid backbone . This compound is characterized by its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions. It has a melting point of 139–144°C, high purity (>98%), and is commercially available as a white crystalline powder .

2F5NB is widely utilized in:

- Fluorescent probes: Its ester derivatives serve as recognition units for hydrogen polysulfides (H₂Sₙ) in biological systems. Hydrolysis of the ester by nucleophilic H₂Sₙ releases fluorescent dyes, enabling real-time imaging .

- Heterocyclic synthesis: It acts as a building block for substituted dibenzoxepines, benzodiazepines, and benzoxazoles via SNAr reactions with immobilized phenols or amines .

- Peptidomimetics: Used in β-turn cyclic peptide synthesis through intramolecular macrocyclization .

- Pharmaceutical intermediates: Key in synthesizing covalent PPARγ agonists (e.g., BAY-4931) and antimalarial pactamycin analogs .

Properties

IUPAC Name |

2-fluoro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXSHFWYCHJILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299880 | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-32-7 | |

| Record name | 7304-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Trichloromethylbenzene Precursors

The nitration of halogenated trichloromethylbenzene intermediates offers a versatile pathway to nitro-substituted benzoic acids. As demonstrated in CN101948390A, 2-chloro-4-fluoro-5-nitrobenzoic acid is synthesized via a two-step process:

-

Nitration of 2-chloro-4-fluorotrichloromethylbenzene using a sulfonitric mixture (H₂SO₄/HNO₃) at 80–100°C, yielding 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene with a molar yield of 96.2%.

-

Hydrolysis of the trichloromethyl intermediate in concentrated sulfuric acid (80–96%) at 100–110°C, followed by extraction with ethyl acetate to isolate the final acid.

This method circumvents challenges associated with solid-phase nitration of 2-chloro-4-fluorobenzoic acid, which generates impurities due to incomplete solubilization. For 2-fluoro-5-nitrobenzoic acid, analogous nitration of 2-fluorotrichloromethylbenzene could be explored, with adjustments to reaction temperatures and acid concentrations to optimize regioselectivity.

Direct Nitration of Fluorobenzoic Acids

US5756831A and EP0751115B1 describe the anhydrous nitration of 3-fluorobenzoic acid to produce 5-fluoro-2-nitrobenzoic acid with <0.4% isomer impurities. Key parameters include:

-

Anhydrous conditions : 100% sulfuric acid minimizes water-induced side reactions.

-

Nitrating acid composition : 20–90% HNO₃ in H₂SO₄ ensures complete nitration.

-

Temperature control : Reactions conducted at 10–35°C prevent decomposition.

For this compound, direct nitration of 2-fluorobenzoic acid under similar conditions may favor nitro group incorporation at the 5-position (para to the carboxylic acid). However, steric and electronic effects of the fluorine substituent could necessitate higher temperatures or prolonged reaction times compared to the 3-fluoro analog.

Hydrolysis and Purification of Nitrated Intermediates

Acidic Hydrolysis of Trichloromethyl Groups

CN101948390A reports hydrolysis of 2-chloro-4-fluoro-5-nitrotrichloromethylbenzene in 80–96% H₂SO₄ at 100–110°C, achieving 82–91% molar yields (Table 1). Critical factors include:

Isolation via Precipitation and Washing

US5756831A isolates 5-fluoro-2-nitrobenzoic acid by precipitating the reaction mixture in 7.5–15 parts water (per part substrate), followed by multistage washing to reduce isomer content to <0.2%. Recirculating wash water improves cost-efficiency and minimizes waste. For this compound, analogous precipitation in ice-water mixtures could enhance crystallinity and facilitate impurity removal.

Comparative Analysis of Synthetic Routes

Yield and Purity Trade-offs

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound can be substituted by nucleophiles such as hydroxyl groups, leading to the formation of compounds like dibenz[b,f]oxazepin-11(10H)-ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, forming 2-fluoro-5-aminobenzoic acid.

Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as 2-aminophenols and solid support systems are commonly used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically employed.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used to form esters.

Major Products

Dibenz[b,f]oxazepin-11(10H)-ones: Formed via SNAr reactions.

2-Fluoro-5-aminobenzoic acid: Formed via reduction of the nitro group.

Esters of this compound: Formed via esterification reactions.

Scientific Research Applications

Synthesis and Derivatives

2-Fluoro-5-nitrobenzoic acid is primarily synthesized through nucleophilic aromatic substitution reactions. It can be employed to create various derivatives, including:

- Dibenz[b,f]oxazepin-11(10H)-ones : Synthesized via the nucleophilic substitution of fluorine with hydroxyl groups from 2-aminophenols.

- Substituted dibenzazocines : Formed through similar nucleophilic reactions.

- Oxazepines : Another class of compounds that can be synthesized using this acid as a precursor.

Fluorescent Probes

This compound is instrumental in developing fluorescent probes for detecting various analytes. For instance, it can be used to create probes that detect nucleophiles such as hydrogen polysulfide and hydrazine through esterification reactions. These probes exhibit weak fluorescence until activated by specific nucleophiles, allowing for sensitive detection methods in biological systems .

Drug Discovery

The compound serves as a critical intermediate in synthesizing heterocyclic active pharmaceutical ingredients (APIs). Its functional groups facilitate the formation of complex structures required for potential therapeutic agents. The ability to modify its structure allows researchers to optimize pharmacological properties, enhancing efficacy and reducing toxicity .

Bioimaging

Due to its fluorescent properties, this compound is utilized in bioimaging applications. It can be incorporated into imaging agents that allow researchers to visualize biological processes in real-time, particularly in live cell studies .

Radiolabeling

Recent studies have explored the use of this compound as a precursor for radiolabeled compounds, specifically for positron emission tomography (PET). The synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid has been demonstrated as a potential radiotracer for imaging peptides and proteins .

Case Study 1: Detection of Nucleophiles

A study developed a Nile red-based near-infrared fluorescent probe utilizing this compound to detect endogenous hydrogen polysulfides in living cells. The probe exhibited significant selectivity and sensitivity, demonstrating the compound's utility in biological sensing applications .

Case Study 2: Antimicrobial Activity

Research indicated that derivatives of this compound possess antimicrobial properties. In vitro assays showed that these compounds inhibited the growth of various bacterial strains, suggesting their potential as antimicrobial agents.

Case Study 3: Cancer Therapeutics

In vitro studies have revealed that modifications to the nitro group of related compounds can induce cell cycle arrest in cancer cell lines. This highlights the importance of structural optimization in drug design, where derivatives of this compound may enhance therapeutic efficacy against cancer.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Fluorescent Probes | Development of sensitive probes for detecting nucleophiles |

| Drug Discovery | Synthesis of heterocyclic APIs for therapeutic use |

| Bioimaging | Utilization in imaging agents for real-time visualization |

| Radiolabeling | Precursor for PET-tracers for studying biological molecules |

| Antimicrobial Effects | Inhibition of bacterial growth in vitro |

| Cancer Therapeutics | Induction of cell cycle arrest in cancer cell lines |

Mechanism of Action

The mechanism of action of 2-fluoro-5-nitrobenzoic acid depends on its specific application. In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the substitution of the fluorine atom . In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Chloro-2-fluoro-5-nitrobenzoic Acid

- Substituents : Adds a chlorine atom at the 4-position.

- Reactivity: The chlorine enhances electrophilicity, enabling sequential substitutions (e.g., Cl → NH₂ → cyclization) for synthesizing benzimidazoles, benzotriazoles, and quinoxalinones .

- Applications: Superior to 2F5NB in generating 5–7-membered nitrogenous heterocycles but fails to form 8-membered benzodiazocines due to steric constraints .

2-Fluoro-5-formylbenzoic Acid

- Substituents : Replaces the nitro group with a formyl (-CHO) group.

- Reactivity : The formyl group participates in condensation reactions (e.g., Schiff base formation) but lacks the strong electron-withdrawing effect of nitro, reducing SNAr efficiency .

- Applications : Primarily used in aldehyde-mediated coupling reactions rather than fluorescent probes or heterocyclic scaffolds.

2-Nitro-5-thiobenzoic Acid

- Substituents : Substitutes fluorine with a thiol (-SH) group.

- Reactivity : The thiol group enables disulfide bond formation and metal chelation, diverging from 2F5NB’s SNAr-dominated chemistry .

- Applications : Used in redox-sensitive probes and enzyme inhibition studies, unlike 2F5NB’s focus on imaging and heterocycles.

2-Amino-5-nitrobenzoic Acid

- Substituents: Replaces fluorine with an amino (-NH₂) group.

- Reactivity: The electron-donating amino group deactivates the ring, reducing SNAr utility. However, it enables diazotization and amide bond formation .

- Applications : Primarily serves as a precursor for azo dyes and polyamides, contrasting with 2F5NB’s role in bioactive molecule synthesis.

2,4-Dinitrobenzoic Acid

- Substituents : Adds a second nitro group at the 4-position.

- Reactivity : Enhanced electron withdrawal increases acidity (pKa ~1.5 vs. 2F5NB’s ~2.8) and SNAr efficiency but reduces solubility .

- Applications : Used in co-crystallization studies with caffeine to modify mechanical properties, a niche application compared to 2F5NB’s broad synthetic utility .

Comparative Data Table

Biological Activity

2-Fluoro-5-nitrobenzoic acid (CAS Number 7304-32-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 185.11 g/mol

- Melting Point : 142 °C – 144 °C

- Appearance : White powder

- Purity : >98%

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been utilized in studies to investigate enzyme inhibition, particularly in biochemical assays where it acts as a probe . Its nitro group can undergo reduction, generating reactive intermediates that modify proteins and nucleic acids, influencing various cellular processes.

- Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom in this compound is susceptible to nucleophilic attack, facilitating the synthesis of various biologically active compounds . This property is exploited in the development of pharmaceuticals and fluorescent probes.

- Cellular Effects : Research indicates that this compound can modulate cell signaling pathways by affecting the activity of kinases and phosphatases, which are critical for signal transduction.

Biological Applications

The compound has several notable applications in biological research:

- Synthesis of Fluorescent Probes : It serves as a building block for synthesizing fluorescent probes capable of detecting nucleophiles such as hydrogen polysulfide and hydrazine . These probes have applications in bioimaging and detecting cellular processes.

- Drug Discovery : As a versatile building block, it is employed in the synthesis of heterocyclic compounds and peptidomimetics, which are significant in drug discovery .

Case Study 1: Enzyme Inhibition Studies

A study focused on the inhibition of specific enzymes using this compound demonstrated its effectiveness as an inhibitor. The nitro group was shown to participate in redox reactions that altered enzyme activity, providing insights into oxidative stress responses in cells.

Case Study 2: Synthesis of Dibenzoxazepines

Research involving the nucleophilic aromatic substitution reaction of this compound led to the successful synthesis of dibenzoxazepin derivatives. These compounds exhibited promising biological activities, highlighting the utility of this compound as a precursor in medicinal chemistry .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated nitro compound | Enzyme inhibition, fluorescent probes |

| 2-Fluoro-4-nitrobenzoic acid | Similar structure, different substitution pattern | Limited studies on biological activity |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Multi-reactive building block | Potential use in drug synthesis |

Q & A

Q. Critical Parameters :

- Solvent polarity : Higher polarity improves fluoride ion availability.

- Temperature : Reactions typically proceed at 50–80°C for optimal kinetics.

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) activate the aromatic ring for SNAr .

How should this compound be stored and handled to ensure stability in experimental workflows?

Basic Question

- Storage : Store in a cool, dry place (4–8°C) in tightly sealed containers to prevent hydrolysis or oxidation .

- Solubility : Use chloroform or ethanol for dissolution (≥10 mg/mL) . Avoid aqueous solutions unless buffered at neutral pH.

- Hazards : Irritant (H315, H319, H335); use PPE and fume hoods during handling .

What methodologies are used to incorporate this compound into heterocyclic systems like dibenzoxazepinones?

Advanced Question

The compound serves as a precursor in solid-phase synthesis of dibenzoxazepinones and dibenzazocines via nucleophilic aromatic substitution (SNAr) :

Immobilize 2-aminophenols or polysubstituted phenols on a solid support.

React with this compound under basic conditions (e.g., K₂CO₃ in DMF) to displace fluorine.

Cyclize intermediates using microwave-assisted heating or acid catalysis .

Key Applications :

- Synthesis of bioactive molecules with potential antimicrobial or anti-inflammatory properties .

How do substituents on the aromatic ring influence fluorination efficiency in synthetic protocols?

Advanced Question

Substituents critically modulate reactivity:

Q. Experimental Validation :

- ¹⁹F NMR tracks intermediate formation (e.g., diaryliodonium fluoride at δ = -12.96 ppm) .

- HPLC or TLC monitors reaction progress and purity.

How can researchers resolve contradictions in reported synthetic protocols for derivatives like 2-chloro-4-fluoro-5-nitrobenzoyl chloride?

Advanced Question

Conflicting methods (e.g., thionyl chloride vs. oxalyl chloride) require systematic optimization:

Reagent Selection :

- Thionyl chloride : Efficient for large-scale synthesis but generates SO₂ gas.

- Oxalyl chloride : Milder, with fewer byproducts but lower yields in some cases .

Solvent Optimization :

- Dichloromethane (DCM) minimizes side reactions vs. benzene (toxic).

Purification :

Q. Data Reconciliation Strategy :

- Compare NMR spectra (e.g., δ 4.00 ppm for methyl ester intermediates) to validate product identity .

What role does this compound play in radiochemistry for PET tracer development?

Advanced Question

The compound is a precursor for ¹⁸F-labeled tracers used in positron emission tomography (PET):

Radiofluorination : React [¹⁸F]fluoride with nitro-substituted benziodoxolones to produce 2-[¹⁸F]-fluoro-5-nitrobenzoic acid .

Conjugation : Attach the radiolabeled acid to peptides or antibodies via carboxylate coupling.

Purification : Use solid-phase extraction (SPE) or HPLC to isolate the tracer .

Q. Challenges :

- Short half-life of ¹⁸F (109.7 min) necessitates rapid synthesis and purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.